molecular formula C13H14N2O2S2 B2741122 N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine CAS No. 851398-29-3

N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B2741122
CAS RN: 851398-29-3
M. Wt: 294.39
InChI Key: OSJSZQZOFCRZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine” consists of a thiazole ring attached to a phenyl ring via a sulfonamide group .

Scientific Research Applications

Structural Analysis and Tautomeric Forms

N-allyl Derivatives Analysis : Research has delved into the structural analysis of N-allyl derivatives in both solid and solution states, utilizing NMR spectroscopy and X-ray crystallography. These studies reveal the existence of these compounds in the egzo-amino tautomeric form, highlighting the molecular configurations and potential reactivity of such derivatives (Strzemecka et al., 2003); (Strzemecka et al., 2010).

Synthesis Applications

Allylic Amines Synthesis : Studies highlight the use of similar structures for the efficient synthesis of allylic amines, an important class of compounds due to their utility in pharmaceuticals and material science. This includes methods for indium-mediated allylation in aqueous media and iridium-catalyzed C-C bond-forming hydrogenation, demonstrating high yields and enantioselectivity in the formation of these compounds (Sun et al., 2008); (Barchuk et al., 2007).

Catalysis and Enantioselective Reactions : The research also explores the catalytic applications of structures related to N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine, particularly in enantioselective synthesis processes. These studies demonstrate the potential of sulfone and sulfonyl-based ligands in promoting highly selective allylation reactions, contributing to the synthesis of carbanucleosides and chiral homoallylic amines with significant enantioselectivity (Trost et al., 2000); (Noble & MacMillan, 2014).

Chemical Synthesis and Reactions

Thiazole and Thiouracil Derivatives : Additional research focuses on the synthesis of thiazole and thiouracil derivatives, highlighting the reactivity of related structures in forming these heterocycles. These compounds are of interest due to their wide range of biological activities and applications in medicinal chemistry (Slivchuk et al., 2008).

Mechanism of Action

While the exact mechanism of action for “N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine” is not specified, research has shown that thiazole derivatives can have antibacterial activity . These molecules, when used in conjunction with a cell-penetrating peptide like octaarginine, can display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

properties

IUPAC Name

4-(4-methylsulfonylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-3-8-14-13-15-12(9-18-13)10-4-6-11(7-5-10)19(2,16)17/h3-7,9H,1,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJSZQZOFCRZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine

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